molecular formula C10H12INO B12554476 4-(2-Iodoanilino)butan-2-one CAS No. 163444-05-1

4-(2-Iodoanilino)butan-2-one

Cat. No.: B12554476
CAS No.: 163444-05-1
M. Wt: 289.11 g/mol
InChI Key: XLAWOSBVBKCYKX-UHFFFAOYSA-N
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Description

4-(2-Iodoanilino)butan-2-one is an organic compound that features an iodine atom attached to an aniline group, which is further connected to a butanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Iodoanilino)butan-2-one typically involves the iodination of aniline derivatives followed by coupling with butanone. One common method is the direct iodination of aniline using iodine and sodium bicarbonate in an aqueous medium . The resulting iodoaniline can then be reacted with butanone under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using efficient stirring and temperature control to ensure high yields and purity. The use of transition-metal-free and base-free conditions has been explored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-(2-Iodoanilino)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide and copper catalysts.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions include various substituted anilines and butanone derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Iodoanilino)butan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Iodoanilino)butan-2-one involves its interaction with molecular targets and pathways within biological systems. The iodine atom plays a crucial role in its reactivity and binding affinity to various receptors. The compound may exert its effects through the induction of oxidative stress, mitochondrial dysfunction, and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Iodoanilino)butan-2-one is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties

Properties

CAS No.

163444-05-1

Molecular Formula

C10H12INO

Molecular Weight

289.11 g/mol

IUPAC Name

4-(2-iodoanilino)butan-2-one

InChI

InChI=1S/C10H12INO/c1-8(13)6-7-12-10-5-3-2-4-9(10)11/h2-5,12H,6-7H2,1H3

InChI Key

XLAWOSBVBKCYKX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCNC1=CC=CC=C1I

Origin of Product

United States

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